2-ethoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide
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Overview
Description
2-ethoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with ethoxy, pyrrolidinyl, and thiophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the ethoxy group through an etherification reaction. The pyrrolidinyl and thiophenyl groups can be introduced via nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .
Scientific Research Applications
2-ethoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The pyrrolidinyl and thiophenyl groups can interact with enzymes or receptors, modulating their activity. The benzamide core may also play a role in binding to specific sites on proteins or nucleic acids, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzamide
- 2-ethoxy-N-[2-(thiophen-2-yl)ethyl]benzamide
- N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide
Uniqueness
2-ethoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both pyrrolidinyl and thiophenyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C19H24N2O2S |
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Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-ethoxy-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C19H24N2O2S/c1-2-23-17-9-4-3-8-15(17)19(22)20-14-16(18-10-7-13-24-18)21-11-5-6-12-21/h3-4,7-10,13,16H,2,5-6,11-12,14H2,1H3,(H,20,22) |
InChI Key |
PEQMLNBCJXYRRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)N3CCCC3 |
Origin of Product |
United States |
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